2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Fluorination: The indole ring is fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The protected amino acid is coupled with the fluorinated indole using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acids or alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-(1h-indol-3-yl)propanoic acid: Lacks the fluorine atom on the indole ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-1h-indol-3-yl)propanoic acid: Contains a chlorine atom instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-3-(4-bromo-1h-indol-3-yl)propanoic acid: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C16H19FN2O4 |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
REBIRBARADNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.